molecular formula C30H29FN6O3S B2853193 N-((5-((2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide CAS No. 362506-04-5

N-((5-((2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide

Cat. No.: B2853193
CAS No.: 362506-04-5
M. Wt: 572.66
InChI Key: OKQODJBLJAQMIJ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic hybrid molecule integrating a pyrazoline (4,5-dihydro-1H-pyrazole) core and a 1,2,4-triazole moiety. Key structural features include:

  • Pyrazoline ring: Substituted with 4-fluorophenyl (electron-withdrawing) and 4-methoxyphenyl (electron-donating) groups at positions 5 and 3, respectively. The fluorine atom enhances metabolic stability and membrane permeability, while the methoxy group contributes to solubility and π-π stacking interactions .
  • 1,2,4-Triazole ring: Linked via a thioether bridge to the pyrazoline core. The triazole’s sulfur atom and methyl group at position 4 may influence pharmacokinetic properties, such as bioavailability and resistance to oxidation .

The compound’s design leverages the bioisosteric principles of heterocyclic chemistry, aiming to optimize biological activity, stability, and solubility.

Properties

IUPAC Name

N-[[5-[2-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29FN6O3S/c1-36-27(18-32-28(38)16-20-6-4-3-5-7-20)33-34-30(36)41-19-29(39)37-26(22-8-12-23(31)13-9-22)17-25(35-37)21-10-14-24(40-2)15-11-21/h3-15,26H,16-19H2,1-2H3,(H,32,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQODJBLJAQMIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)N2C(CC(=N2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)F)CNC(=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogue, N-((5-((2-(5-(4-Methoxyphenyl)-3-(Thiophen-2-yl)-4,5-Dihydro-1H-Pyrazol-1-yl)-2-Oxoethyl)Thio)-4-(m-Tolyl)-4H-1,2,4-Triazol-3-yl)Methyl)-2-Phenylacetamide (CAS 362505-85-9), differs in two key substituents:

  • Thiophene vs.
  • m-Tolyl vs. Methyl on Triazole : The m-tolyl group () introduces steric bulk compared to the methyl group in the target compound, which may hinder binding to compact active sites but improve thermal stability .

Table 1. Structural and Physicochemical Comparison

Property Target Compound CAS 362505-85-9 5-(4-Fluorophenyl)-3-[5-Methyl-1-(4-Methylphenyl)-1H-1,2,3-Triazol-4-yl]-N-Phenyl-4,5-Dihydro-1H-Pyrazole-1-Carbothioamide
Pyrazoline Substituents 4-Fluorophenyl, 4-Methoxyphenyl 4-Methoxyphenyl, Thiophen-2-yl 4-Fluorophenyl, 4-Methylphenyl
Triazole Substituents Methyl m-Tolyl 5-Methyl-1-(4-Methylphenyl)
Molecular Weight ~660 (estimated) 636.8 464.5
Key Functional Groups Thioether, Acetamide Thioether, Acetamide Carbothioamide
Biological Activity Predicted kinase inhibition Not reported Antimicrobial activity
Heterocyclic Core Modifications
  • Pyrazole vs. Pyrazoline : The 4,5-dihydro-pyrazoline in the target compound introduces partial saturation, reducing ring strain and enhancing conformational flexibility compared to fully aromatic pyrazoles. This may improve binding to flexible protein targets .
  • 1,2,4-Triazole vs. 1,2,3-Triazole : The 1,2,4-triazole in the target compound (vs. 1,2,3-triazole in ) offers distinct hydrogen-bonding capabilities and metabolic resistance due to its sulfur atom .

Q & A

Basic: What are the recommended synthetic pathways for this compound?

The synthesis involves multi-step reactions, typically starting with the formation of the pyrazole core, followed by functionalization of the triazole ring and thioether linkage. Key steps include:

  • Step 1 : Condensation of 4-fluorophenyl and 4-methoxyphenyl precursors to form the dihydropyrazole ring under acidic conditions (e.g., acetic acid, reflux) .
  • Step 2 : Thiol-alkylation to introduce the thioether bridge, often using mercapto-triazole intermediates and α-haloacetamide derivatives in DMF at 60–80°C .
  • Step 3 : Final acylation with 2-phenylacetamide under Schotten-Baumann conditions (e.g., NaOH, dichloromethane/water biphasic system) .
    Critical parameters : Temperature control (<5°C during acylation), anhydrous solvents, and purification via column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .

Basic: Which spectroscopic and analytical methods are essential for structural confirmation?

A combination of techniques is required:

  • 1H/13C NMR : To confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.4 ppm, methoxyphenyl at δ 3.8 ppm) .
  • IR Spectroscopy : Detection of amide C=O stretches (~1650 cm⁻¹) and thioether C-S bonds (~650 cm⁻¹) .
  • LC-MS : To verify molecular weight (e.g., [M+H]+ at m/z 645.7) and assess purity .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values (±0.3%) .

Advanced: How can reaction conditions be optimized for higher yield?

Use statistical experimental design (e.g., Box-Behnken or central composite design) to minimize trials while maximizing output. Key factors include:

VariableOptimal RangeImpact
Temperature60–70°CHigher yields but risk of side reactions above 75°C
SolventDMF > DCMPolarity enhances thiol-alkylation kinetics
Catalyst0.1–0.3 mol% Pd(OAc)₂Accelerates coupling without byproducts
Example : A 3-factor design reduced synthesis steps from 12 to 6 while maintaining 88% yield .

Advanced: How to resolve contradictions between solubility and bioactivity data?

Contradictions often arise when hydrophobic moieties (e.g., 4-methyl-4H-1,2,4-triazole) enhance target binding but reduce aqueous solubility. Strategies include:

  • Prodrug design : Introduce phosphate esters at the acetamide group to improve solubility, which hydrolyze in vivo .
  • SAR analysis : Compare analogs (see table below) to identify substituents balancing solubility and activity:
AnalogSubstituentSolubility (mg/mL)IC50 (nM)
Parent4-methyl0.1245
Analog A4-hydroxymethyl1.862
Analog B4-carboxyethyl2.3120
Data suggests methyl group is critical for potency; hydrophilic groups reduce activity despite higher solubility .

Advanced: What computational methods predict target interactions?

  • Molecular docking : Use AutoDock Vina to model binding to kinase targets (e.g., EGFR). The pyrazole and triazole rings show π-π stacking with Phe-723, while the fluorophenyl group fits a hydrophobic pocket .
  • MD simulations : GROMACS simulations (100 ns) assess stability of ligand-target complexes. Root-mean-square deviation (RMSD) <2.0 Å indicates stable binding .
  • Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors at acetamide) using Schrödinger’s Phase .

Advanced: How to address discrepancies in reported biological activities across studies?

Discrepancies may stem from assay conditions or impurity profiles. Mitigation strategies:

  • Standardized assays : Use ATP depletion kits (e.g., Promega) for kinase inhibition studies, ensuring consistent ATP concentration (1 mM) .
  • HPLC-MS purity verification : Re-test compounds with >98% purity; impurities <2% (e.g., unreacted thiols) can falsely elevate IC50 values .
  • Control benchmarking : Compare against reference inhibitors (e.g., Erlotinib for EGFR) in parallel assays .

Advanced: What are the key considerations for scaling up synthesis?

  • Process safety : Avoid exothermic reactions (e.g., acylation) by using jacketed reactors with temperature feedback .
  • Solvent recovery : Implement distillation systems for DMF reuse, reducing costs by ~40% .
  • Byproduct management : Trap residual thiols with activated charcoal filtration to meet ICH impurity guidelines .

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